molecular formula C14H21NO4S B2650862 N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1324565-58-3

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2650862
CAS RN: 1324565-58-3
M. Wt: 299.39
InChI Key: KBLNYZUTXMCMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPME is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

One significant application of related compounds involves the use of substituted benzenesulfonamides in photodynamic therapy, particularly for cancer treatment. For instance, a derivative of benzenesulfonamide showed potential as a photosensitizer in photodynamic therapy due to its favorable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Bioactivity and Enzyme Inhibition

Another area of application is in bioactivity studies, where derivatives of benzenesulfonamides have been synthesized and evaluated for their cytotoxicity, tumor-specificity, and potential as inhibitors of carbonic anhydrase (CA) enzymes. Some derivatives, such as the 3,4,5-trimethoxy and the 4-hydroxy derivatives, showed intriguing cytotoxic activities, which are essential for further anti-tumor activity studies. Additionally, some of these sulfonamides were potent inhibitors of human cytosolic isoforms hCA I and II, suggesting their potential in developing targeted therapies (Gul et al., 2016).

Antibacterial Applications

Compounds related to benzenesulfonamides have also been synthesized and shown to possess antibacterial properties. A study involving the synthesis of various benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine demonstrated biofilm inhibitory action against Escherichia coli. Some compounds were identified as potent inhibitors of this bacterial strain, indicating their potential as therapeutic agents with less cytotoxicity (Abbasi et al., 2019).

Cognitive Enhancement

Moreover, a compound similar in structure, SB-399885, was studied for its affinity for 5-HT6 receptors and found to be a potent competitive antagonist. The compound displayed significant cognitive-enhancing properties in aged rat models, indicating potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-19-13-4-2-12(3-5-13)6-9-20(17,18)15-10-14(11-16)7-8-14/h2-5,15-16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLNYZUTXMCMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.